molecular formula C13H12BrNO3 B13015248 Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

Cat. No.: B13015248
M. Wt: 310.14 g/mol
InChI Key: MHNLVPZVCBSOQH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 4, a methoxy group at position 7, and an ethyl ester moiety at position 6. This compound is of interest in medicinal and synthetic chemistry due to the quinoline scaffold's versatility in drug design, particularly for antimicrobial and anticancer applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methoxy group contributes to electronic modulation of the aromatic system . Its ester group at position 6 distinguishes it from analogs with carboxylates at positions 3 or 4, impacting both synthetic pathways and physicochemical properties.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3

InChI Key

MHNLVPZVCBSOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the bromination of 7-methoxyquinoline-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 4-bromo-7-methoxyquinoline-6-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate can be synthesized through various methods involving the bromination of quinoline derivatives followed by carboxylation. The presence of the bromine and methoxy groups enhances its reactivity and biological activity. The compound serves as a versatile building block for synthesizing more complex quinoline derivatives, which can be tailored for specific applications in research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study demonstrated its effectiveness against several bacterial strains, with notable IC50 values indicating strong antibacterial properties:

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacterial strains.

Antifungal Activity

The compound has also shown promising antifungal properties. In vitro studies have indicated effectiveness against various fungal strains, suggesting its potential role in antifungal drug development.

Anticancer Potential

This compound has been studied for its anticancer properties. It demonstrated the ability to inhibit the proliferation of cancer cells in vitro, with IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colorectal)10
PC3 (Prostate)12
MCF7 (Breast)15

These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results confirmed its significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in clinical settings.

Anticancer Research

In another investigation focused on its anticancer effects, researchers treated various cancer cell lines with this compound. The compound effectively inhibited cell growth and induced apoptosis in treated cells, suggesting it could serve as a basis for future cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of Selected Quinoline Derivatives
Compound Substituents Reaction Type Yield/Purity Catalyst/Solvent
This compound Br (4), OMe (7), COOEt (6) Borylation 45% Pd(PPh₃)₂Cl₂, ligand
Ethyl 6-bromo-2-methylquinoline-4-carboxylate Br (6), Me (2), COOEt (4) Commercial synthesis 95% N/A
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate Br (4), NO₂ (6), COOEt (3) Nitration N/A HNO₃, H₂SO₄

Biological Activity

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of bromine and methoxy functional groups attached to a quinoline core. Its molecular formula is C12H10BrN1O3C_{12}H_{10}BrN_{1}O_{3}, with a molecular weight of approximately 344.59 g/mol. The structural characteristics significantly influence its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various pathogenic bacteria. For instance:

  • Inhibition Zones : The compound demonstrated inhibition zones of up to 25 mm against Klebsiella pneumoniae, indicating strong antibacterial potential compared to standard drugs .

Anticancer Activity

The anticancer properties of this compound have been extensively studied, revealing promising results:

  • Cell Line Studies : In assays involving multiple cancer cell lines, the compound exhibited IC50 values ranging from 0.69 to 22 µM, suggesting significant cytotoxicity against various cancer types, including breast (MCF-7) and prostate (PC-3) cancers .
  • Mechanism of Action : The mechanism appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects including:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • ROS Generation : Increased ROS levels can induce oxidative stress in cells, contributing to its anticancer effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylateChlorine instead of bromineModerateModerate
Ethyl 5-bromo-7-hydroxyquinoline-6-carboxylateHydroxyl group instead of methoxyLowHigh
Ethyl 4-amino-7-chloroquinoline-6-carboxamideAmino group presentHighModerate

This table illustrates that while related compounds may share structural similarities, their biological activities can vary significantly based on the specific functional groups present.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antibacterial Activity : A study conducted by Rbaa et al. demonstrated that this compound effectively inhibited Pseudomonas aeruginosa with an inhibition zone comparable to standard antibiotics .
  • Cancer Cell Line Testing : Research published in MDPI indicated that derivatives of quinolines, including this compound, showed significant antiproliferative effects against various cancer cell lines, supporting further investigation into its therapeutic potential .

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